Cas no 6948-04-5 (2-phenylbutan-2-amine)
2-phenylbutan-2-amine structure
Product Name:2-phenylbutan-2-amine
CAS-nummer:6948-04-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD00267777
CID:3035198
PubChem ID:90741
Update Time:2025-09-28
2-phenylbutan-2-amine Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Methyl-1-phenylindan; NSC165223; AG-H-16828; 1-phenyl-1-methylpropylamine; 1-methyl-1-phenyl-2,3-dihydro-1h-indene; CTK5E6359; 1-Methyl-1-phenyl-indan; AC1L40LD; 2-Amino-2-phenyl-butan; AC1Q1HSG; 1-methyl-1-phenyl-propylamine; AC1Q2CXY; 1-methyl-1-phenyl-n-propylamine; 1-Methyl-1-phenyl-propylamin;
- EINECS 244-805-7
- NSC-55893
- DTXSID60944794
- 2-phenyl-2-butylamine
- Z449373366
- NS00050578
- (1-Methyl-1-phenylpropyl)amine
- AKOS004119629
- NSC55893
- Benzenemethanamine, alpha-ethyl-alpha-methyl-
- (+/-)-2-Amino-2-phenylbutane
- NS-01141
- 6948-04-5
- MFCD00267777
- 2-phenylbutan-2-amine
- (+/-)-alpha-Ethyl-alpha-methylbenzylamine
- (+/-)-1-Methyl-1-phenylpropylamine
- Benzylamine, alpha-ethyl-alpha-methyl-
- SNS22EB6X3
- XTTQGFJZEYVZAP-UHFFFAOYSA-N
- SCHEMBL155932
- (1)-1-Methyl-3-phenylpropylamine
- EN300-72324
- alpha-Ethyl-alpha-methylbenzenemethanamine
- AKOS022476877
- 832-449-0
-
- MDL: MFCD00267777
- Inchi: 1S/C10H15N/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8H,3,11H2,1-2H3
- InChI-sleutel: XTTQGFJZEYVZAP-UHFFFAOYSA-N
- LACHT: NC(C)(C1C=CC=CC=1)CC
Berekende eigenschappen
- Exacte massa: 149.12000
- Monoisotopische massa: 149.120449483Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 2
- Complexiteit: 116
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.9
- Topologisch pooloppervlak: 26Ų
Experimentele eigenschappen
- PSA: 26.02000
- LogboekP: 2.97080
2-phenylbutan-2-amine Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-phenylbutan-2-amine Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-72324-0.05g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 0.05g |
$135.0 | 2023-05-03 | |
| Enamine | EN300-72324-0.1g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 0.1g |
$202.0 | 2023-05-03 | |
| Enamine | EN300-72324-0.25g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 0.25g |
$289.0 | 2023-05-03 | |
| Enamine | EN300-72324-0.5g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 0.5g |
$480.0 | 2023-05-03 | |
| Enamine | EN300-72324-1.0g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 1g |
$614.0 | 2023-05-03 | |
| Enamine | EN300-72324-2.5g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 2.5g |
$1202.0 | 2023-05-03 | |
| Enamine | EN300-72324-5.0g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 5g |
$1779.0 | 2023-05-03 | |
| Enamine | EN300-72324-10.0g |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 10g |
$2638.0 | 2023-05-03 | |
| OTAVAchemicals | 2248137-50MG |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 50MG |
$124 | 2023-07-09 | |
| OTAVAchemicals | 2248137-100MG |
2-phenylbutan-2-amine |
6948-04-5 | 95% | 100MG |
$166 | 2023-07-09 |
2-phenylbutan-2-amine Gerelateerde literatuur
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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